![molecular formula C20H12Cl2N2O3 B2394710 (E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-hydroxyphenyl)prop-2-enamide CAS No. 300675-22-3](/img/structure/B2394710.png)
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-hydroxyphenyl)prop-2-enamide
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Overview
Description
The compound “(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-hydroxyphenyl)prop-2-enamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure consisting of four carbon atoms and one oxygen atom . The compound also contains a phenyl group (a ring of 6 carbon atoms, often denoted as “Ph”) and a cyano group (a functional group consisting of a carbon atom triple-bonded to a nitrogen atom, “-CN”).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the furan ring and the various functional groups. The exact structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the cyano group is often involved in nucleophilic substitution reactions, while the carbon-carbon double bond in the enamide part of the molecule could potentially participate in addition reactions .properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-13-5-7-16(22)15(10-13)19-8-6-14(27-19)9-12(11-23)20(26)24-17-3-1-2-4-18(17)25/h1-10,25H,(H,24,26)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTITLLQYFETHK-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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